molecular formula C20H25N3OS B2488766 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034282-91-0

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2488766
CAS No.: 2034282-91-0
M. Wt: 355.5
InChI Key: BXTIODHJEQORFW-UHFFFAOYSA-N
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Description

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with butyl, isobutylthio, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with appropriate nucleophiles, followed by cyclization and substitution reactions . The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase with high specificity makes it a valuable compound for research in infectious diseases and drug development.

Properties

IUPAC Name

3-butyl-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-4-5-11-23-19(24)18-17(22-20(23)25-13-14(2)3)16(12-21-18)15-9-7-6-8-10-15/h6-10,12,14,21H,4-5,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTIODHJEQORFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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